Marcos San Segundo,
Arkaitz Correa
PMID: 30320455
DOI:
10.1002/cssc.201802216
Abstract
The Cu
-catalyzed selective α-alkylation of α-amino acid and peptide derivatives with 2-alkyl-1,3-dioxolanes is reported. This oxidative coupling is distinguished by its site-specificity, high diastereoselectivity, and chirality preservation and exhibits absolute chemoselectivity for N-aryl glycine motifs over other amino acid units. Collectively, the method allows for the assembly of challenging quaternary centers, as well as compounds derived from natural products of high structural complexity, which may provide ample opportunities for late-stage functionalization of peptides.
Silvia Franchini,
Leda Ivanova Bencheva,
Umberto Maria Battisti,
Annalisa Tait,
Claudia Sorbi,
Paola Fossa,
Elena Cichero,
Simone Ronsisvalle,
Giuseppina Aricò,
Nunzio Denora,
Rosa Maria Iacobazzi,
Antonio Cilia,
Lorenza Pirona,
Livio Brasili
PMID: 30043643
DOI:
10.4155/fmc-2018-0107
Abstract
Targeting 5-HT
receptor (5-HT
R) as a strategy for CNS disorders and pain control.
A series of 1,3-dioxolane-based 2-heteroaryl-phenoxyethylamines was synthesized by a convergent approach and evaluated at α
-adrenoceptors and 5-HT
R by binding and functional experiments. Absorption, distribution, metabolism, excretion and toxicity prediction studies were performed to explore the drug-likeness of the compounds.
The most promising compound, the pyridin-4-yl derivative, emerged as a potent and selective 5-HT
R agonist (pKi = 9.2; pD2 = 8.83; 5-HT
/α1 = 135). In vitro it was able to permeate by passive diffusion MDCKII-MDR1 monolayer mimicking the blood-brain barrier and showed promising neuroprotective activity.
Qiyan Zhang,
Ruiyuan Cao,
An Liu,
Shihai Lei,
Yuexiang Li,
Jingjing Yang,
Song Li,
Junhai Xiao
PMID: 28778471
DOI:
10.1016/j.bmcl.2017.07.049
Abstract
The human rhinovirus (HRV) is the most significant cause of the common cold all over the world. The maturation and replication of this virus entirely depend on the activity of a virus-encoded 3C protease. Due to the high conservation among different serotypes and the minimal homology existing between 3C protease and known mammalian enzymes, 3C protease has been regarded as an attractive target for the treatment of HRV infections. In this study, we identified a novel (4R,5R)-N
-(2-((3-methoxyphenyl)amino)ethyl)-2,2-dimethyl-N
-(naphthalen-2-yl)-1,3-dioxolane-4,5-dicarboxamide (7a) to be a HRV 3C protease inhibitor via virtual screening. Further research has been focused on the design, synthesis and in vitro biological evaluation of 7a derivatives. The studies revealed that compound 7d has an IC
value of 2.50±0.7µM against HRV 3C protease, and it thus could serve as a promising compound for the development of novel anti-rhinoviral medicines.
Iris Buckel,
Lars Andernach,
Anja Schüffler,
Meike Piepenbring,
Till Opatz,
Eckhard Thines
PMID: 28827628
DOI:
10.1038/s41598-017-09157-6
Abstract
Phytotoxic dioxolanones from Guignardia bidwellii can be described as potential virulence factors which cause the formation of lesions upon an infection by G. bidwellii. The toxin guignardic acid was found in planta of G. bidwellii-infected Vitis vinifera leaves, whereas no phytotoxic dioxolanones were detected in uninfected leaf material. Secondary metabolism analyses of further phytopathogenic fungi from the genus Guignardia led to the observation that all species investigated can produce the phytotoxins known from G. bidwellii. In addition to these studies, it was demonstrated that phenguignardic acid is biosynthetically derived from two molecules of phenylalanine and that phenylalanine is a key precursor in the biosynthesis of the two other phytotoxins - alaguignardic acid and guignardic acid.
Matthew K Nielsen,
Benjamin J Shields,
Junyi Liu,
Michael J Williams,
Michael J Zacuto,
Abigail G Doyle
PMID: 28471521
DOI:
10.1002/anie.201702079
Abstract
We report a redox-neutral formylation of aryl chlorides that proceeds through selective 2-functionalization of 1,3-dioxolane through nickel and photoredox catalysis. This scalable benchtop approach provides a distinct advantage over traditional reductive carbonylation in that no carbon monoxide, pressurized gas, or stoichiometric reductant is employed. The mild conditions give unprecedented scope from abundant and complex aryl chloride starting materials.
Michael M Gaschler,
Alexander A Andia,
Hengrui Liu,
Joleen M Csuka,
Brisa Hurlocker,
Christopher A Vaiana,
Daniel W Heindel,
Dylan S Zuckerman,
Pieter H Bos,
Eduard Reznik,
Ling F Ye,
Yulia Y Tyurina,
Annie J Lin,
Mikhail S Shchepinov,
Amy Y Chan,
Eveliz Peguero-Pereira,
Maksim A Fomich,
Jacob D Daniels,
Andrei V Bekish,
Vadim V Shmanai,
Valerian E Kagan,
Lara K Mahal,
K A Woerpel,
Brent R Stockwell
PMID: 29610484
DOI:
10.1038/s41589-018-0031-6
Abstract
Ferroptosis is a non-apoptotic form of regulated cell death caused by the failure of the glutathione-dependent lipid-peroxide-scavenging network. FINO
is an endoperoxide-containing 1,2-dioxolane that can initiate ferroptosis selectively in engineered cancer cells. We investigated the mechanism and structural features necessary for ferroptosis initiation by FINO
. We found that FINO
requires both an endoperoxide moiety and a nearby hydroxyl head group to initiate ferroptosis. In contrast to previously described ferroptosis inducers, FINO
does not inhibit system x
or directly target the reducing enzyme GPX4, as do erastin and RSL3, respectively, nor does it deplete GPX4 protein, as does FIN56. Instead, FINO
both indirectly inhibits GPX4 enzymatic function and directly oxidizes iron, ultimately causing widespread lipid peroxidation. These findings suggest that endoperoxides such as FINO
can initiate a multipronged mechanism of ferroptosis.
Maceler Aldrovandi,
Christine Hinz,
Sarah N Lauder,
Helen Podmore,
Martin Hornshaw,
David A Slatter,
Victoria J Tyrrell,
Stephen R Clark,
Lawrence J Marnett,
Peter W Collins,
Robert C Murphy,
Valerie B O'Donnell
PMID: 28160743
DOI:
10.1016/j.redox.2017.01.001
Abstract
Activated platelets generate an eicosanoid proposed to be 8-hydroxy-9,10-dioxolane A3 (DXA
). Herein, we demonstrate that significant amounts of DXA
are rapidly attached to phosphatidylethanolamine (PE) forming four esterified eicosanoids, 16:0p, 18:0p, 18:1p and 18:0a/DXA
-PEs that can activate neutrophil integrin expression. These lipids comprise the majority of DXA
generated by platelets, are formed in ng amounts (24.3±6.1ng/2×10
) and remain membrane bound. Pharmacological studies revealed DXA
-PE formation involves cyclooxygenase-1 (COX), protease-activated receptors (PAR) 1 and 4, cytosolic phospholipase A
(cPLA
), phospholipase C and intracellular calcium. They are generated primarily via esterification of newly formed DXA
but can also be formed in vitro via co-oxidation of PE during COX-1 co-oxidation of arachidonate. All four DXA
-PEs were detected in human clots. Purified platelet DXA
-PE activated neutrophil Mac-1 expression, independently of its hydrolysis to the free eicosanoid. This study demonstrates the structures and cellular synthetic pathway for a family of leukocyte-activating platelet phospholipids generated on acute activation, adding to the growing evidence that enzymatic PE oxidation is a physiological event in innate immune cells.
Fengquan Liu,
Ting Li,
Yujie Yang,
Jun Yan,
Ning Li,
Jinxin Xue,
Hong Huo,
Jianjun Zhou,
Lin Li
PMID: 32249484
DOI:
10.1002/marc.202000047
Abstract
A series of copolymers are prepared via cationic ring-opening polymerization with 1,3-dioxolane (DOL) and trioxymethylene (TOM) as monomers. The crystallization behaviors of the copolymers can be suppressed by adjusting the ratio of DOL/TOM. With LiBF
as a source for a BF
initiator, copolymer electrolytes (CPEs) can be prepared in situ inside cells without needing nonelectrolyte catalysts or initiators. The ionic conductivities and Li
diffusion coefficients (
) of the CPEs increase with a decreasing DOL/TOM ratio in a certain range. The CPE with a DOL/TOM ratio of 8/2 has the highest ionic conductivity as well as
and shows excellent interfacial compatibility with lithium (Li) metal anodes. Li-Li symmetric cells can be uniformly plated/stripped for more than 1200 h. Furthermore, LiFePO
-Li cells with 8/2-CPE display stable cycling performance for over 400 cycles. This strategy is a promising approach for the preparation of high-performance polymer electrolytes and is sure to promote their application in Li metal batteries.
S Franchini,
C Sorbi,
P Linciano,
L Brasili,
A Tait
PMID: 30961676
DOI:
10.1691/ph.2019.8878
Abstract
Propranolol is a popular β adrenergic antagonists that, together with pindolol, binds also to serotoninergic receptors, namely 5-HT
. In this work the rigidification of the propranolol structure by locking its hydroxyl group within a 1,3-dioxolane ring was investigated. Constrained derivatives of propranolol were synthesized, fully characterized and tested for their affinity at β-adrenoreceptors and 5-HT
receptors using radioligand binding assay. The constrained derivatives were inactive, as expected, at β
adrenergic receptors. Although less expected, these derivatives failed to bind also to 5-HT
receptors. The rigidification of propranolol is detrimental for 5-HT
R activity.
Ângela Sena-Lopes,
Raquel Nascimento das Neves,
Francisco Silvestre Brilhante Bezerra,
Mara Thais de Oliveira Silva,
Patrick C Nobre,
Gelson Perin,
Diego Alves,
Lucielli Savegnago,
Karine Rech Begnini,
Fabiana Kommling Seixas,
Tiago Collares,
Sibele Borsuk
PMID: 28236702
DOI:
10.1016/j.biopha.2017.01.173
Abstract
The increased prevalence of metronidazole-resistant infections has resulted in a search for alternative drugs for the treatment of trichomoniasis. In the present study, we report the preparation and in vitro activity of three 1,3-dioxolanes that contain tellurium (PTeDOX 01, PTeDOX 02, and PTeDOX 03) against Trichomonas vaginalis. Six concentrations of these compounds were analyzed for in vitro activity against ATCC 30236 isolate of T. vaginalis. PTeDOX 01 reported a cytotoxic effect against 100% of T. vaginalis trophozoites at a final concentration of 90μM with an IC
of 60μM. The kinetic growth curve of trophozoites indicated that PTeDOX 01 reduced the growth by 22% at a concentration of 90μM after an exposure of 12h, and induced complete parasite death at 24h. It induced cytotoxicity of 44% at 90μM concentration but and had no effect in lower concentrations in a culture of CHO-K1 cells. These results confirmed that PTeDOX 01 is an important drug for the treatment of T. vaginalis, and should be evaluated in other infectious agents as well.